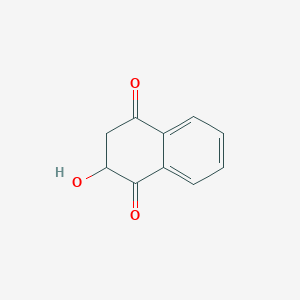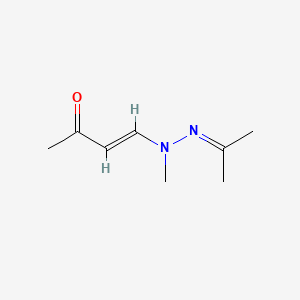![molecular formula C15H22N2O3 B14493753 N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide CAS No. 63480-94-4](/img/structure/B14493753.png)
N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide is a chemical compound with a complex structure that includes an amino group, a benzamide group, and a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide typically involves multiple steps, starting with the preparation of the dioxolane ring. The dioxolane ring can be synthesized through a reaction involving 1,3-dioxolane and appropriate reagents under controlled conditions These reactions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and minimize by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound .
科学研究应用
N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds include other benzamide derivatives and dioxolane-containing molecules. Examples include:
- N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide analogs with different substituents on the benzamide or dioxolane ring .
- Other benzamide derivatives with similar structural features but different functional groups .
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features.
属性
CAS 编号 |
63480-94-4 |
|---|---|
分子式 |
C15H22N2O3 |
分子量 |
278.35 g/mol |
IUPAC 名称 |
N-[4-amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide |
InChI |
InChI=1S/C15H22N2O3/c1-15(19-10-11-20-15)13(8-5-9-16)17-14(18)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11,16H2,1H3,(H,17,18) |
InChI 键 |
LNEUVYPWOHZRIO-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCO1)C(CCCN)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)










![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)
